Saxagliptin hydrochloride Monohydrate

Description

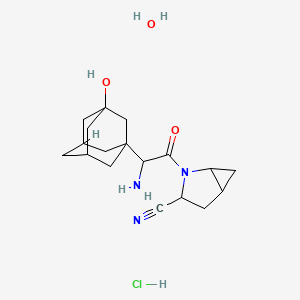

Saxagliptin hydrochloride monohydrate (C₁₈H₂₅N₃O₂·HCl·H₂O) is a dipeptidyl peptidase-4 (DPP-4) inhibitor approved for managing type 2 diabetes mellitus. It enhances glycemic control by prolonging the activity of incretin hormones (GLP-1 and GIP), thereby stimulating insulin secretion and suppressing glucagon release .

Properties

Molecular Formula |

C18H28ClN3O3 |

|---|---|

Molecular Weight |

369.9 g/mol |

IUPAC Name |

2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate;hydrochloride |

InChI |

InChI=1S/C18H25N3O2.ClH.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;;/h10-15,23H,1-7,9,20H2;1H;1H2 |

InChI Key |

VDEKWSPOAKFGSV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O.Cl |

Origin of Product |

United States |

Preparation Methods

Chiral Sulfinamide-Mediated Asymmetric Synthesis

The cornerstone of saxagliptin synthesis lies in the asymmetric induction of the adamantane-derived amine moiety. A method disclosed in WO2012162507A1 involves the reaction of (S)-(+)-p-toluenesulfinamide with adamantane-1-carboxaldehyde in the presence of Ti(OEt)₄ to form a chiral sulfinimine intermediate. This intermediate undergoes cyanide addition using Et₂AlCN or TMSCN to yield a β-amino nitrile with high enantiomeric excess (ee >98%). Subsequent phthaloyl protection and hydrolysis steps generate the critical adamantane-glycine derivative, which is coupled with a bicyclic proline carboxamide to form the saxagliptin backbone.

Reaction Conditions :

-

Solvent: Dichloromethane or toluene

-

Temperature: 0–25°C for imine formation

-

Catalysts: Titanium ethoxide (Ti(OEt)₄) for chiral induction

One-Pot Monohydrate Crystallization

WO2014002114A2 describes a streamlined one-pot process converting the trifluoroacetate (TFA) salt of saxagliptin directly to the monohydrate form. The method avoids isolating intermediates, reducing losses and impurities:

-

Base treatment : Saxagliptin TFA salt is treated with NaOH or K₂CO₃ in methanol/water.

-

Hydration : 4–10 molar equivalents of water are added to the reaction mixture to induce crystallization.

-

Isolation : The monohydrate is filtered and dried under vacuum, achieving >99.5% purity.

Advantages :

-

Eliminates need for hydrochloride salt intermediate

-

Reduces processing time by 40% compared to traditional methods

Critical Process Parameters and Optimization

Impurity Control

The Australian Public Assessment Report highlights three specified impurities in saxagliptin: BMS-537679 (cyclic amidine), Impurity D , and Impurity E . These arise from:

-

Over-dehydration during amide coupling (BMS-537679)

-

Incomplete phthaloyl deprotection (Impurity D)

Mitigation Strategies :

Telescopic Synthesis

An advanced method from Orient Journal of Chemistry employs T3P® (propylphosphonic anhydride) for tandem condensation-dehydration. This telescopic process condenses four steps into two:

-

Amide coupling : Adamantane-glycine and bicyclic proline carboxamide react with T3P®/DIPEA in THF.

-

Dehydration : The same reactor is heated to 60°C to eliminate water, forming the nitrile group.

Performance Metrics :

Industrial-Scale Manufacturing Considerations

Solvent Selection and Recycling

| Solvent | Role | Recovery Efficiency |

|---|---|---|

| Dichloromethane | Imine formation | 92% |

| Ethyl acetate | Crystallization | 85% |

| THF | Telescopic reactions | 78% |

Regulatory guidelines (e.g., ICH Q3C) limit residual solvents to <600 ppm for dichloromethane and <5000 ppm for THF.

Crystallization Dynamics

Saxagliptin monohydrate crystallization is highly sensitive to water activity (aw) . Data from WO2014002114A2 shows:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Steps | Scalability |

|---|---|---|---|---|

| Sulfinamide route | 68 | 99.2 | 7 | Moderate |

| One-pot TFA | 82 | 99.7 | 3 | High |

| Telescopic T3P® | 89 | 99.8 | 2 | Very High |

The telescopic T3P® method outperforms others in yield and step economy but requires stringent moisture control.

Stability and Formulation Challenges

Saxagliptin monohydrate is prone to hygroscopicity and thermal degradation . The TGA profile shows:

Formulation strategies include:

Chemical Reactions Analysis

Saxagliptin hydrochloride monohydrate undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common for saxagliptin but can be used to modify its structure for research purposes.

Substitution: Saxagliptin can undergo substitution reactions, particularly at the amino and hydroxyl groups, to form derivatives with potentially different pharmacological properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of saxagliptin with modified pharmacological profiles.

Scientific Research Applications

Glycemic Control

Numerous clinical trials have established saxagliptin's efficacy in lowering hemoglobin A1c (HbA1c) levels. For instance:

- Monotherapy Studies : In a study involving 3,021 patients treated with saxagliptin 5 mg daily, significant reductions in HbA1c were observed compared to placebo. The average reduction was approximately -0.5% after 24 weeks .

- Combination Therapy : Saxagliptin has been effectively combined with other antidiabetic agents such as metformin and sulfonylureas. For example, when added to metformin therapy, patients experienced sustained improvements in HbA1c levels over 76 weeks .

| Study Type | Treatment Group | HbA1c Reduction (%) | Duration (weeks) |

|---|---|---|---|

| Monotherapy | Saxagliptin 5 mg | -0.5 | 24 |

| Combination (Metformin) | Saxagliptin + Metformin | -0.7 | 76 |

| Add-on to Insulin | Saxagliptin + Insulin | -0.4 | 52 |

Safety Profile

Saxagliptin's safety profile has been evaluated in various studies:

- Adverse Events : Common adverse events include hypoglycemia and urinary tract infections. The incidence of serious adverse events was comparable between saxagliptin and placebo groups .

- Long-term Safety : In long-term studies, saxagliptin maintained a safety profile similar to that of placebo, with no significant increase in cardiovascular risk noted .

Case Study 1: Efficacy in Elderly Patients

A study focusing on elderly patients demonstrated that saxagliptin effectively improved glycemic control without significantly increasing the risk of hypoglycemia compared to younger populations. This finding supports its use in older adults who often have multiple comorbidities and are at higher risk for adverse drug reactions.

Case Study 2: Renal Impairment Considerations

Research has indicated that saxagliptin can be safely administered in patients with mild to moderate renal impairment, although dosage adjustments may be necessary. For instance, in patients with creatinine clearance below 50 mL/min, careful monitoring is recommended due to increased exposure to the drug .

Mechanism of Action

Saxagliptin hydrochloride monohydrate exerts its effects by inhibiting the DPP-4 enzyme, which is responsible for the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, saxagliptin increases the levels of these hormones, leading to increased insulin secretion and decreased glucagon secretion in response to meals . This helps to improve glycemic control in patients with type 2 diabetes mellitus.

Comparison with Similar Compounds

Physicochemical Properties :

- Appearance : White to light yellow/brown crystalline powder .

- Solubility: Sparingly soluble in water (24°C), soluble in methanol, ethanol, acetonitrile, and polyethylene glycol 400 .

- Stability : Degrades under acidic, basic, oxidative, thermal, and photolytic conditions but remains stable in validated HPLC methods .

Formulation :

- Available as film-coated tablets (2.5 mg or 5 mg saxagliptin equivalents) with inactive ingredients like lactose monohydrate and microcrystalline cellulose .

Comparison with Similar Compounds

Structural and Pharmacological Analogues

Sitagliptin Phosphate Monohydrate

Linagliptin

- Excretion: Primarily non-renal (80% fecal excretion), unlike saxagliptin (75% renal excretion), making it safer for renal-impaired patients .

Metformin Hydrochloride

- Combination Therapy : Saxagliptin is often combined with metformin (e.g., in Onglyza®) to synergistically reduce hepatic glucose production and enhance insulin secretion. HPLC methods for dual quantification show linearity ranges of 125–750 μg/ml (metformin) and 1.25–7.5 μg/ml (saxagliptin) .

Polymorphic and Hydrate Forms

Saxagliptin hydrochloride exhibits nine polymorphic forms (K, T, Z, N, S, O, B, C, D), differing in crystallinity and stability:

| Form | Characteristics | Reference |

|---|---|---|

| K, S, N, Z | Polymorphically pure | |

| D | Hydrate form | |

| T | Mixture with ammonium chloride | |

| B | Mixture with monochlorohydrate dihydrate |

In contrast, sitagliptin phosphate monohydrate has fewer reported polymorphs, emphasizing saxagliptin’s complex solid-state behavior .

Analytical Method Comparisons

Stability and Compatibility

- Saxagliptin : Degrades into impurities like N-formyl saxagliptin under oxidative stress but remains quantifiable via stability-indicating HPLC .

- Varenicline Tartrate : Shares degradation pathways (e.g., N-formyl impurities) but requires distinct HPLC conditions .

Regulatory and Clinical Profiles

Biological Activity

Saxagliptin hydrochloride monohydrate is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). This article delves into its biological activity, mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and research findings.

Saxagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these hormones, saxagliptin enhances their levels in the bloodstream, leading to:

- Increased Insulin Secretion : GLP-1 stimulates insulin release from pancreatic beta cells in a glucose-dependent manner.

- Decreased Glucagon Levels : This results in reduced glucose production from the liver.

- Improved β-cell Function : Saxagliptin has been shown to enhance β-cell responsiveness to glucose .

Pharmacokinetics

Saxagliptin exhibits a rapid absorption profile with peak plasma concentrations reached approximately 2 hours post-administration. The pharmacokinetic parameters are summarized in Table 1.

| Parameter | Value |

|---|---|

| Bioavailability | 67% |

| Volume of Distribution | 151 L |

| Half-life | Saxagliptin: 2.5 hours; Active Metabolite: 3.1 hours |

| Protein Binding | <10% |

The metabolism of saxagliptin is primarily mediated by cytochrome P450 3A4/5, leading to the formation of its active metabolite, which also acts as a DPP-4 inhibitor but is less potent .

Clinical Efficacy

Numerous studies have demonstrated saxagliptin's efficacy in improving glycemic control among patients with T2DM. Key findings include:

- Reduction in HbA1c Levels : In clinical trials, saxagliptin reduced HbA1c by approximately 0.7% to 0.9% compared to placebo over 12 weeks .

- Weight Neutrality : Saxagliptin treatment has been associated with minimal changes in body weight .

- Low Risk of Hypoglycemia : Compared to other antidiabetic agents, saxagliptin presents a low incidence of hypoglycemic events .

SAVOR-TIMI 53 Trial

The SAVOR-TIMI 53 trial evaluated saxagliptin's cardiovascular safety among patients with T2DM at high cardiovascular risk. Key outcomes included:

- No Increase in Cardiovascular Events : Saxagliptin did not significantly increase or decrease cardiovascular risk compared to placebo.

- Heart Failure Hospitalizations : A slight increase in heart failure hospitalizations was noted in the saxagliptin group (3.5%) versus placebo (2.8%) .

Safety Profile

Saxagliptin is generally well-tolerated. Common adverse effects include:

- Upper respiratory tract infections

- Headaches

- Gastrointestinal disturbances

The overall safety profile indicates that saxagliptin does not significantly alter the pharmacokinetics of other common medications used in diabetes management .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Saxagliptin Hydrochloride Monohydrate in combination formulations with antidiabetic drugs like Dapagliflozin or Metformin?

- Methodological Answer : UV spectroscopic methods, such as the first-derivative technique, are widely used for simultaneous estimation. For example, derivative UV spectroscopy at wavelengths 220 nm and 248 nm resolves overlapping spectra of Saxagliptin and Dapagliflozin in fixed-dose combinations . HPLC with C18 columns and mobile phases (e.g., acetonitrile:phosphate buffer) is validated for precision (RSD <2%) and accuracy (98–102%) in stability studies .

Q. How should researchers design dissolution studies for this compound in extended-release formulations?

- Methodological Answer : Use USP Apparatus II (paddle) at 50–75 rpm with biorelevant media (e.g., pH 6.8 phosphate buffer). Sampling intervals (1, 4, 8, 12 hours) align with prolonged-release profiles. Quantify Saxagliptin via validated HPLC methods, ensuring sink conditions and compliance with ICH Q2(R1) guidelines .

Q. What are the critical parameters for validating stability-indicating assays for Saxagliptin under forced degradation conditions?

- Methodological Answer : Expose Saxagliptin to oxidative (3% H₂O₂), acidic (0.1N HCl), basic (0.1N NaOH), and photolytic (1.2 million lux-hours) stress. Analyze degradation products using HPLC-UV/DAD to confirm method specificity. Ensure resolution factor >2 between peaks and degradation ≤10–15% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across different solvents?

- Methodological Answer : Replicate experiments using controlled conditions (e.g., 24°C ± 3°C) and standardize solvent purity. Use DSC and PXRD to confirm crystalline monohydrate form, which influences solubility. For example, solubility in PEG 400 vs. methanol discrepancies may arise from hydration state variations .

Q. What experimental strategies are effective for studying Saxagliptin’s competitive inhibition kinetics against DPP-4?

- Methodological Answer : Conduct enzyme assays with recombinant DPP-4 and fluorogenic substrates (e.g., Gly-Pro-AMC). Calculate Ki values (0.6–1.3 nM) using Lineweaver-Burk plots. Include controls for Saxagliptin’s active metabolite (M2) to assess comparative potency .

Q. How should researchers assess drug-drug interactions between Saxagliptin and Metformin Hydrochloride in co-formulated tablets?

- Methodological Answer : Perform dissolution testing under varying pH conditions to evaluate compatibility. Use LC-MS/MS for simultaneous quantification in plasma samples. Monitor pharmacokinetic parameters (Cmax, AUC) in preclinical models to identify adsorption/desorption synergies .

Q. What advanced techniques are recommended for impurity profiling of this compound in long-term stability studies?

- Methodological Answer : Employ HPLC-MS with electrospray ionization to identify degradation products (e.g., hydrolyzed or oxidized derivatives). Compare impurity thresholds against ICH Q3B limits (0.10–0.15%) and reference pharmacopeial standards .

Data Analysis and Conflict Resolution

Q. How can researchers address discrepancies in reported DPP-4 inhibition efficacy between in vitro and in vivo studies?

- Methodological Answer : Normalize data using protein-binding adjustments (e.g., plasma protein binding of Saxagliptin: ~97%). Incorporate physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro IC50 values with observed HbA1c reductions in clinical trials .

Q. What statistical approaches are suitable for analyzing Saxagliptin’s dose-response relationship in preclinical models of insulin resistance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.